Tecarfarin sodium

概要

説明

テカルファリンナトリウムは、抗凝血剤として使用するために開発中のビタミンK拮抗剤です。 従来のワルファリンなどの抗凝血剤と比較して、より均一で安定した抗凝血作用を発揮するように設計されています . テカルファリンナトリウムは、薬物相互作用を減らし、慢性腎臓病の患者に適している可能性があることから注目されています .

準備方法

合成経路と反応条件: テカルファリンナトリウムの合成には、コア構造の調製から始まり、官能基の導入が続く、いくつかの段階が含まれます。 主要な段階には以下が含まれます。

クロメン-3-イルメチルベンゾエートコアの形成: これは、塩基性条件下で4-ヒドロキシクマリンとベンジルブロミドを反応させることで行われます。

ヘキサフルオロ-2-メチル-2-プロパニル基の導入: この段階では、塩基の存在下で中間体をヘキサフルオロアセトンと反応させます.

工業的生産方法: テカルファリンナトリウムの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 液体クロマトグラフィー-タンデム質量分析法(LC/MS/MS)などの技術は、分析と品質管理に使用されます .

化学反応の分析

反応の種類: テカルファリンナトリウムは、以下を含むいくつかの種類の化学反応を起こします。

酸化: テカルファリンナトリウムは、酸化されてさまざまな代謝物を生成します。

還元: 還元反応は、分子上の官能基を修飾する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、テカルファリンナトリウムのさまざまな酸化型と還元型、および置換誘導体があります .

4. 科学研究への応用

テカルファリンナトリウムは、幅広い科学研究への応用があります。

化学: ビタミンK拮抗剤とその相互作用を研究するためのモデル化合物として使用されます。

生物学: 血液凝固経路への影響について調査されています。

科学的研究の応用

Introduction to Tecarfarin Sodium

This compound, a novel anticoagulant, is a structural analog of warfarin, designed to provide more stable and predictable anticoagulation. Unlike warfarin, tecarfarin exhibits a unique pharmacokinetic profile that allows for better management of patients requiring chronic anticoagulation, particularly those with conditions that complicate traditional anticoagulant therapy. This article explores the scientific research applications of this compound, including its efficacy, safety, and potential clinical benefits.

Overview

This compound functions by inhibiting vitamin K epoxide reductase, an enzyme critical for the synthesis of vitamin K-dependent clotting factors. Its pharmacokinetic properties include:

- Stable Absorption : Tecarfarin demonstrates consistent absorption and metabolism, which is less affected by dietary vitamin K intake compared to warfarin.

- Dose Adjustment : Studies indicate that dose titration is necessary to maintain therapeutic international normalized ratio (INR) levels, particularly at higher doses (20 mg and above) .

Clinical Trial Insights

A Phase 2/3 clinical trial involving 607 patients demonstrated that tecarfarin achieved a time in therapeutic range (TTR) of over 72%, suggesting superior control compared to traditional warfarin therapy . The trial also highlighted:

- Safety Profile : Tecarfarin was well-tolerated among participants, with fewer instances of major bleeding events compared to warfarin .

- Efficacy in Special Populations : Patients with chronic kidney disease showed no significant alteration in tecarfarin exposure, contrasting with increased exposure observed with warfarin .

Atrial Fibrillation Management

Tecarfarin has shown promise in managing atrial fibrillation (AF), a condition that significantly increases the risk of thromboembolic events. Research indicates:

- Reduced Thromboembolic Events : In studies comparing tecarfarin to warfarin in AF patients, tecarfarin resulted in fewer thrombotic events while maintaining effective anticoagulation .

- Patient Compliance : The more predictable pharmacokinetic profile may enhance patient adherence to therapy due to reduced dietary restrictions and monitoring burdens .

Use in Patients with Mechanical Heart Valves

Patients with mechanical heart valves often face challenges with anticoagulation therapy due to fluctuating INR levels. Tecarfarin's stable action offers several advantages:

- Consistent Anticoagulation : Clinical findings suggest that tecarfarin may provide better TTR in patients with mechanical heart valves compared to warfarin .

- FDA Designations : Tecarfarin has received FDA orphan drug designation for specific patient populations, including those requiring anticoagulation post-heart valve replacement .

Chronic Kidney Disease

Patients with chronic kidney disease frequently experience complications from traditional anticoagulants like warfarin. Tecarfarin's pharmacokinetics are less impacted by renal function:

- Predictable Dosing : Studies indicate that tecarfarin dosing remains stable even in patients with severe kidney impairment, addressing a significant gap in anticoagulation therapy for this population .

Efficacy Comparison Table

| Parameter | Tecarfarin | Warfarin |

|---|---|---|

| Time in Therapeutic Range (%) | >72% | <50% |

| Major Bleeding Events | Fewer incidents | Higher incidence |

| Thrombotic Events | Significantly lower | Higher incidence |

Safety Profile

In terms of safety, tecarfarin has demonstrated:

- Adverse Events : The incidence of serious adverse events was low; only one participant withdrew due to hematochezia during trials involving higher doses .

- Overall Tolerability : The compound was well-tolerated across diverse patient populations without significant adverse reactions reported .

Case Study 1: Atrial Fibrillation Patient Management

In a multicenter trial involving patients with atrial fibrillation, tecarfarin was administered as an alternative to warfarin. Results indicated:

- Improved patient outcomes concerning thromboembolic events.

- Enhanced patient satisfaction due to reduced INR monitoring frequency.

Case Study 2: Chronic Kidney Disease Management

A cohort study focusing on patients with chronic kidney disease revealed:

- Tecarfarin maintained stable INR levels without requiring frequent adjustments.

- Patients reported fewer complications related to bleeding compared to those on warfarin.

作用機序

テカルファリンナトリウムは、凝固因子II、VII、IX、およびXの活性化に不可欠な酵素であるビタミンKエポキシドレダクターゼ(VKOR)を阻害することによって作用します。 VKORを阻害することで、テカルファリンナトリウムは活性凝固因子の生成を阻害し、血栓症のリスクを軽減します . ワルファリンとは異なり、テカルファリンナトリウムは、シトクロムP450系ではなく、組織エステラーゼによって代謝されるため、薬物相互作用の可能性が低くなります .

類似化合物:

ワルファリン: 抗凝血剤として使用される別のビタミンK拮抗剤。

アセノクマロール: 作用機序は類似していますが、薬物動態特性は異なります。

フェンプロクマロン: ワルファリンと比較して半減期が長い別のビタミンK拮抗剤.

テカルファリンナトリウムの独自性: テカルファリンナトリウムは、シトクロムP450系ではなく、組織エステラーゼによって代謝されるという独自の代謝特性を持つため、薬物相互作用を起こしにくいです。 この特性は、より安定した抗凝血作用の可能性と相まって、テカルファリンナトリウムを他のビタミンK拮抗剤から際立たせています .

類似化合物との比較

Warfarin: Another vitamin K antagonist used as an anticoagulant.

Acenocoumarol: Similar mechanism of action but different pharmacokinetic properties.

Phenprocoumon: Another vitamin K antagonist with a longer half-life compared to warfarin.

Uniqueness of Tecarfarin Sodium: this compound’s unique metabolism by tissue esterases rather than the cytochrome P450 system makes it less susceptible to drug-drug interactions. This property, along with its potential for more stable anticoagulation, sets it apart from other vitamin K antagonists .

生物活性

Tecarfarin sodium is a novel oral anticoagulant that represents a significant advancement in anticoagulation therapy, particularly for patients with specific medical conditions such as chronic kidney disease (CKD) and those with implanted cardiac devices. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical trial findings, and potential therapeutic applications.

Overview of this compound

This compound is classified as a vitamin K antagonist (VKA) that operates through a mechanism distinct from traditional VKAs like warfarin. It is metabolized primarily by carboxyl esterase rather than the cytochrome P450 system, which allows for more predictable anticoagulation effects and reduces the risk of drug-drug interactions commonly associated with warfarin therapy .

The pharmacokinetic profile of tecarfarin indicates that it has a longer half-life and more stable plasma concentrations compared to warfarin. A study comparing the pharmacokinetics of tecarfarin and warfarin in patients with CKD found that tecarfarin's elimination half-life decreased by 8%, while the half-lives of warfarin increased significantly in CKD patients . This stability is crucial for maintaining therapeutic levels in populations that are often difficult to manage with traditional anticoagulants.

Key Pharmacokinetic Parameters:

| Parameter | Tecarfarin | Warfarin |

|---|---|---|

| Metabolism | Carboxyl esterase | CYP2C9 |

| Elimination Half-Life | Decreased by 8% | Increased by 20% (S-warfarin) |

| Plasma Concentration Variability | Low | High |

Clinical Trials and Efficacy

Tecarfarin has been evaluated across multiple clinical trials involving over 1,000 participants. The results from these studies highlight its potential advantages over traditional VKAs:

- Phase 2/3 Trial Findings : In a randomized controlled trial comparing tecarfarin to warfarin in patients requiring chronic anticoagulation, the time in therapeutic range (TTR) was found to be similar between the two drugs (72.3% for tecarfarin vs. 71.5% for warfarin) with no significant differences in thromboembolic or bleeding events . This suggests that tecarfarin can provide comparable efficacy while potentially offering better safety profiles for certain populations.

- Specific Populations : Tecarfarin has shown promise particularly in patients with CKD and those with left ventricular assist devices (LVADs). It received orphan drug designation for these groups due to its favorable safety profile and reduced risk of complications associated with traditional anticoagulants .

Case Studies

- Chronic Kidney Disease Patients : A study indicated that tecarfarin dosing resulted in more predictable anticoagulation outcomes compared to warfarin in CKD patients. The study concluded that tecarfarin might be a safer alternative for this population, who often experience complications from traditional VKAs due to altered metabolism .

- Patients with Atrial Fibrillation : In another clinical trial involving patients with atrial fibrillation, those switched from warfarin to tecarfarin achieved a mean TTR of 71.4% within three weeks, demonstrating the drug's rapid effectiveness in maintaining therapeutic anticoagulation levels .

Safety Profile

Tecarfarin has been generally well-tolerated across various studies, with no serious adverse events reported during clinical trials. This safety profile is particularly relevant for populations at higher risk of complications from anticoagulation therapy, such as those with renal impairment or heart devices .

特性

CAS番号 |

1004551-83-0 |

|---|---|

分子式 |

C21H13F6NaO5 |

分子量 |

482.3 g/mol |

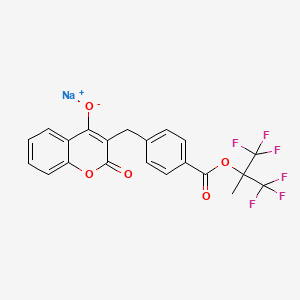

IUPAC名 |

sodium;3-[[4-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxycarbonylphenyl]methyl]-2-oxochromen-4-olate |

InChI |

InChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1 |

InChIキー |

DTAROZQXDYVCQR-UHFFFAOYSA-M |

SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

正規SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。